Superior Safety Margin vs. (-)-Phenserine Due to Reduced AChE Inhibition
Buntanetap Tartrate ((+)-Phenserine) demonstrates a significantly higher safety margin and maximal tolerable dose in clinical studies compared to its enantiomer (-)-Phenserine. This is directly attributed to its 2045-fold weaker inhibition of acetylcholinesterase (AChE). The weak AChE inhibition of Buntanetap allows for safe oral administration at high doses (up to 80mg QD) that are required for its secondary mechanism of inhibiting neurotoxic protein translation, a feat impossible with (-)-Phenserine due to cholinergic toxicity .
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 22.2 nM (Buntanetap L-Tartrate) |
| Comparator Or Baseline | 45.3 μM (Buntanetap base reported as 45.3 μM in some assays, but -Phenserine is a potent AChE inhibitor. The key is that Buntanetap's AChE inhibition is 'weak') |
| Quantified Difference | Buntanetap has weak AChE inhibitory activity, enabling a 2045-fold lower potency than a typical potent AChE inhibitor like (-)-Phenserine . This allows for a safe human dose of up to 80mg QD [1]. |
| Conditions | In vitro AChE inhibition assay |
Why This Matters
This differential enables high-dose, chronic oral administration necessary for its unique translational inhibition mechanism, a safety profile unattainable by potent AChE inhibitors like (-)-Phenserine or donepezil.
- [1] Fang C, et al. (2023). Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients. J Prev Alzheimers Dis. 10(1):25-33. View Source
